Halofantrine

説明

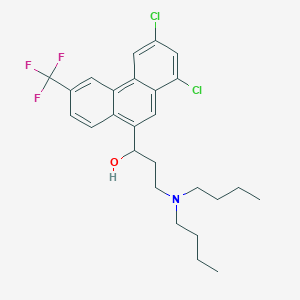

Structure

3D Structure

特性

IUPAC Name |

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHHNHSLJDZUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023119 | |

| Record name | Halofantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.11e-04 g/L | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69756-53-2, 66051-76-1, 66051-74-9 | |

| Record name | Halofantrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69756-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halofantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halofantrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOFANTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Elusive Target: A Technical Guide to the Molecular Antimalarial Action of Halofantrine

Abstract

Halofantrine, a phenanthrene methanol compound, has historically held a place in the arsenal against multidrug-resistant Plasmodium falciparum malaria.[1][2] Despite its clinical efficacy, its use has been curtailed by concerns over erratic absorption and significant cardiotoxicity.[3][4] From a drug development perspective, the incomplete understanding of its precise molecular target within the parasite has posed a significant challenge. This guide provides a comprehensive technical overview of the current scientific understanding of this compound's mechanism of action, synthesizing evidence for its primary and putative molecular targets. We will delve into the experimental underpinnings of the leading hypotheses, including the inhibition of hemozoin formation and the role of the P. falciparum multidrug resistance transporter 1 (PfMDR1) in mediating resistance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's interaction with the malaria parasite.

Introduction to this compound: A Double-Edged Sword

This compound is a synthetic antimalarial agent belonging to the aryl amino alcohol class, which also includes quinine and mefloquine.[5] It acts as a blood schizonticide, effective against the asexual erythrocytic stages of Plasmodium species, including strains resistant to chloroquine.[6][7] However, its clinical application is hampered by variable bioavailability, which is significantly increased in the presence of fatty foods, and a risk of cardiotoxicity, specifically QT interval prolongation.[3][4] The quest to understand its molecular target is driven by the need to develop safer and more effective antimalarials that can overcome existing resistance mechanisms.

The Hemozoin Inhibition Hypothesis: A Primary Mode of Action

The most prominent and well-supported hypothesis for this compound's antimalarial activity centers on its ability to disrupt the parasite's heme detoxification pathway.

The Parasite's Achilles' Heel: Heme Detoxification

During its intraerythrocytic stage, the malaria parasite digests copious amounts of host hemoglobin in its acidic digestive vacuole.[8] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the oxidative damage caused by free heme, the parasite polymerizes it into an inert, crystalline structure called hemozoin, also known as malaria pigment.[9] This detoxification process is essential for the parasite's survival and represents a key target for many antimalarial drugs.[9][10]

This compound's Interference with Hemozoin Formation

This compound, like other quinoline-based antimalarials, is believed to inhibit the formation of hemozoin.[10][11][12] The proposed mechanism involves the following key steps:

-

Accumulation in the Digestive Vacuole: this compound, a weak base, is thought to accumulate in the acidic environment of the parasite's digestive vacuole.

-

Binding to Heme: Once concentrated, this compound binds to free heme molecules. Crystallographic studies have provided evidence for this interaction, suggesting that this compound can form a complex with hematin, a precursor of hemozoin.[3][10]

-

Inhibition of Polymerization: By binding to heme, this compound effectively caps the growing hemozoin crystal, preventing further polymerization.[10]

-

Induction of Parasite Death: The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[11][13]

Caption: Proposed mechanism of hemozoin inhibition by this compound.

Experimental Validation

The hemozoin inhibition hypothesis is supported by several lines of experimental evidence:

-

In Vitro β-Hematin Inhibition Assays: These assays measure the ability of a compound to inhibit the formation of synthetic hemozoin (β-hematin) in a cell-free system. This compound has been shown to be a potent inhibitor in these assays.[12]

-

Crystallography: Co-crystallization studies have demonstrated the direct binding of this compound to hematin.[3][10]

-

Parasite-based Assays: Treatment of P. falciparum cultures with this compound leads to an accumulation of free heme within the parasite.[14]

The Role of PfMDR1 in this compound Action and Resistance

While hemozoin inhibition is a compelling primary mechanism, the story of this compound's interaction with the parasite is complicated by the role of the P. falciparum multidrug resistance transporter 1 (PfMDR1).

PfMDR1: A Key Player in Drug Resistance

PfMDR1 is an ATP-binding cassette (ABC) transporter located on the membrane of the parasite's digestive vacuole.[15] It is known to transport a variety of substrates, including antimalarial drugs. Variations in the pfmdr1 gene, both in terms of copy number and single nucleotide polymorphisms (SNPs), have been strongly linked to resistance to multiple antimalarial drugs.[15][16]

PfMDR1 and this compound Resistance

A significant body of evidence links pfmdr1 to this compound resistance:

-

pfmdr1 Gene Amplification: An increased copy number of the pfmdr1 gene is consistently associated with reduced susceptibility to this compound.[17][18][19][20] This suggests that overexpression of the PfMDR1 protein leads to increased efflux of the drug from its site of action.

-

Cross-Resistance: Resistance to mefloquine, which is also associated with pfmdr1 amplification, often confers cross-resistance to this compound.[18][21]

-

Polymorphisms: Specific mutations in the pfmdr1 gene can modulate this compound susceptibility. For example, studies using Xenopus oocytes have shown that certain PfMDR1 variants can transport this compound.[15]

Caption: Role of PfMDR1 in this compound transport and resistance.

Experimental Approaches to Studying PfMDR1

The role of PfMDR1 in this compound resistance has been elucidated through various experimental techniques:

| Experimental Technique | Description | Key Findings for this compound |

| Quantitative PCR (qPCR) | Measures the copy number of the pfmdr1 gene in parasite DNA. | Increased pfmdr1 copy number correlates with this compound resistance.[17][19] |

| DNA Sequencing | Identifies single nucleotide polymorphisms (SNPs) in the pfmdr1 gene. | Specific mutations are associated with altered this compound susceptibility.[15] |

| In Vitro Drug Susceptibility Assays | Determines the 50% inhibitory concentration (IC50) of this compound against different parasite strains. | Strains with amplified pfmdr1 exhibit higher IC50 values for this compound.[20] |

| Heterologous Expression Systems | Expresses PfMDR1 in a non-parasitic system (e.g., Xenopus oocytes) to study its transport properties directly. | Demonstrates that certain PfMDR1 isoforms can transport this compound.[15] |

Plasmepsins: A Putative but Likely Secondary Target

Plasmepsins are a family of aspartic acid proteases found in the parasite's digestive vacuole that are involved in the initial steps of hemoglobin degradation.[8][22]

Evidence for this compound-Plasmepsin Interaction

Some studies have shown that this compound can bind to plasmepsins.[3] This has led to the suggestion that inhibition of these essential enzymes could contribute to its antimalarial effect.

Countervailing Evidence and Current Consensus

Despite the evidence of binding, the prevailing view is that plasmepsins are not the primary target of this compound. This is due to the fact that this compound exhibits relatively weak inhibitory activity against these enzymes, with micromolar potencies.[23] It is considered unlikely that this level of inhibition is sufficient to be the primary mechanism of action, unless the drug is highly concentrated in the digestive vacuole.[23]

Other Proposed Mechanisms of Action

Several other mechanisms have been proposed for this compound, although they are less well-supported by experimental evidence:

-

Mitochondrial Disruption: It has been suggested that this compound may interfere with the parasite's mitochondrial electron transport chain.[13]

-

Proton Pump Inhibition: Some reports indicate that this compound may inhibit a proton pump, which would disrupt the parasite's pH regulation.[4]

Further research is required to validate these hypotheses and determine their contribution, if any, to the overall antimalarial effect of this compound.

Synthesis and Future Directions

The molecular target of this compound in malaria parasites remains a subject of active scientific inquiry. The evidence strongly suggests a multi-faceted mechanism of action, with the inhibition of hemozoin formation being the most likely primary target. The role of PfMDR1 in mediating resistance through drug efflux is also well-established and has significant clinical implications. While other targets such as plasmepsins have been proposed, their contribution to the therapeutic effect of this compound is likely secondary.

A comprehensive understanding of how this compound interacts with the parasite at a molecular level is crucial for the development of novel antimalarials. Future research should focus on:

-

Definitive Elucidation of the Primary Target: Utilizing advanced techniques such as chemical proteomics and structural biology to unequivocally identify the primary binding partner(s) of this compound.

-

Structure-Activity Relationship Studies: Designing this compound analogs with improved target specificity and reduced cardiotoxicity.

-

Overcoming Resistance: Developing strategies to circumvent PfMDR1-mediated resistance, such as the co-administration of PfMDR1 inhibitors.

By continuing to unravel the complexities of this compound's mechanism of action, the scientific community can pave the way for the next generation of safe and effective antimalarial therapies.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wikipedia. (2023, December 5). This compound.

- Foote, S. J., Kyle, D. E., Martin, R. K., Oduola, A. M., Forsyth, K., Kemp, D. J., & Cowman, A. F. (1990). Amplification of the pfmdr1 gene in chloroquine-resistant Plasmodium falciparum.

- Gathmann, I., Brombacher, R., & D'Souza, C. (1995). The antimalarial drug this compound is bound mainly to low and high density lipoproteins in human serum. British Journal of Clinical Pharmacology, 40(3), 255–260.

- MIMS Philippines. (n.d.). This compound.

- Amber Lifesciences. (2025, May 8). This compound: Uses, Mechanism of Action, Side Effects & Current Status.

- Pediatric Oncall. (n.d.). This compound.

- Cowman, A. F., Galatis, D., & Thompson, J. K. (1994). Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine.

- Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular Cell, 6(4), 861–871.

- Hempelmann, E. (2007). Hemozoin biocrystallization in Plasmodium falciparum and the antimalarial activity of crystallization inhibitors. Parasitology Research, 100(4), 671–676.

- Gathmann, I., Brombacher, R., & D'Souza, C. (1995). The antimalarial drug this compound is bound mainly to low and high density lipoproteins in human serum. SciSpace.

- Price, R. N., Cassar, C., Brockman, A., Duraisingh, M., van Vugt, M., White, N. J., ... & Krishna, S. (1999). The pfmdr1 gene is associated with a multidrug-resistant phenotype in Plasmodium falciparum from the western border of Thailand. Antimicrobial Agents and Chemotherapy, 43(12), 2943–2949.

- Gildenhuys, J., le Roex, T., & Egan, T. J. (2014). Hemozoin and antimalarial drug discovery. Future Medicinal Chemistry, 6(12), 1401–1419.

- Price, R. N., Cassar, C., Brockman, A., Duraisingh, M., van Vugt, M., White, N. J., ... & Krishna, S. (1999). The pfmdr1 Gene Is Associated with a Multidrug-Resistant Phenotype in Plasmodium falciparum from the Western Border of Thailand. Antimicrobial Agents and Chemotherapy, 43(12), 2943–2949.

- Istvan, E. S., & Goldberg, D. E. (2012). Recent advances in plasmepsin medicinal chemistry and implications for future antimalarial drug discovery efforts. Current Topics in Medicinal Chemistry, 12(5), 386–398.

- Olsen, J. V., Andersen, J. R., & Jorgensen, F. S. (2006). Plasmepsins as potential targets for new antimalarial therapy. Medicinal Research Reviews, 26(5), 585–611.

- ResearchGate. (n.d.). Plasmepsin II as a Potential Drug Target for Resistant Malaria.

- Combrinck, J. M., Fong, K. Y., Gibhard, L., Smith, P. J., Wright, D. W., & Egan, T. J. (2013). Insights into the role of heme in the mechanism of action of antimalarials. ACS Chemical Biology, 8(1), 133–137.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound.

- International Development Research @ Cambridge. (2017, November 22). NIH study identifies new targets for anti-malaria drugs.

- Taylor & Francis. (n.d.). This compound – Knowledge and References.

- IntechOpen. (2023). Inhibitors of Protein Targets of Plasmodium falciparum. In Malaria. IntechOpen.

- Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Antimalarial drug resistance and novel targets for antimalarial drug discovery. Annual Review of Microbiology, 74, 431–454.

- Wikipedia. (2023, October 24). Hemozoin.

- Pino, P., et al. (2020). Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle. Cell Host & Microbe, 27(4), 642-658.e12.

- Walzer, M., et al. (2019). identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. Scientific Reports, 9(1), 1-14.

- Nateghpour, M., Ward, S. A., & Howells, R. E. (1992). Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 36(11), 2337–2341.

- Bryson, H. M., & Goa, K. L. (1992). This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential. Drugs, 43(2), 236–258.

- Kumar, S., et al. (2023). Deciphering the molecular targets of Plasmodium and Anopheline interactions for malaria control. Acta Tropica, 242, 106903.

- Salazar, N. P., et al. (1991). This compound in the treatment of acute uncomplicated falciparum malaria in the Philippines. The Southeast Asian Journal of Tropical Medicine and Public Health, 22(3), 386-392.

- National Center for Biotechnology Information. (n.d.). Malaria. In Drug Discovery and Development. U.S.

- Danis, M., et al. (1989). Treatment of imported cases of falciparum malaria in France with this compound. Transactions of the Royal Society of Tropical Medicine and Hygiene, 83(6), 762-763.

- Gaye, O., et al. (1991). [Trial of this compound in the treatment of malaria attacks by Plasmodium falciparum in Dakar (Senegal)]. Bulletin de la Societe de pathologie exotique (1990), 84(3), 298-303.

- Saliba, K. J., & Kirk, K. (2010). Inhibition of Plasmodium falciparum pH regulation by small molecule indole derivatives results in rapid parasite death. Biochemical Pharmacology, 79(9), 1276-1286.

- Semantic Scholar. (n.d.). Identification and Validation of Novel Drug Targets for the Treatment of Plasmodium falciparum Malaria: New Insights.

- Sowunmi, A., et al. (1990). Evaluation of the clinical efficacy and safety of this compound in falciparum malaria in Ibadan, Nigeria. Transactions of the Royal Society of Tropical Medicine and Hygiene, 84(5), 644-647.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Treatment of imported cases of falciparum malaria in France with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mims.com [mims.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. pediatriconcall.com [pediatriconcall.com]

- 7. This compound in the treatment of acute uncomplicated falciparum malaria in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hemozoin - Wikipedia [en.wikipedia.org]

- 10. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. amberlife.in [amberlife.in]

- 14. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amplification of pfmdr 1 associated with mefloquine and this compound resistance in Plasmodium falciparum from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The pfmdr1 Gene Is Associated with a Multidrug-Resistant Phenotype in Plasmodium falciparum from the Western Border of Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Plasmepsins as potential targets for new antimalarial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent Advances in Plasmepsin Medicinal Chemistry and Implications for Future Antimalarial Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Halofantrine with Plasmepsin and Hematin

Abstract: The phenanthrene methanol antimalarial, halofantrine, has a history of effective use against multidrug-resistant Plasmodium falciparum, although its clinical application is now limited due to cardiotoxicity.[1] The precise mechanism of action remains officially unknown, but substantial evidence points to a dual-pronged attack on the parasite's vital processes within the digestive vacuole: the inhibition of hemoglobin-degrading plasmepsin enzymes and the disruption of heme detoxification via interference with hematin crystallization.[2][3] This guide provides a detailed technical exploration of the binding sites and interaction modalities of this compound with both plasmepsin and hematin, synthesizing computational and experimental data to offer a cohesive molecular-level perspective for researchers in antimalarial drug development.

Part 1: The Dual-Target Rationale in the Parasite Digestive Vacuole

The intraerythrocytic stage of the P. falciparum life cycle is characterized by the parasite's massive consumption of host cell hemoglobin, a process confined to a specialized acidic organelle, the digestive vacuole (DV).[4] This catabolic process serves two purposes: to supply amino acids for parasite protein synthesis and to create space for parasite growth. However, it also releases vast quantities of toxic free heme (ferriprotoporphyrin IX). The parasite has evolved a robust detoxification system to crystallize this heme into inert, insoluble hemozoin (biochemically identical to β-hematin).[5][6]

This hemoglobin degradation pathway presents two critical, druggable choke points:

-

Proteolytic Degradation: The initial cleavage of hemoglobin is mediated by a family of aspartic proteases known as plasmepsins (PMs), making them prime targets for enzymatic inhibition.[7][8]

-

Heme Detoxification: The crystallization of hematin into hemozoin is an essential survival mechanism, and its disruption leads to parasite death from oxidative stress.[2][9]

This compound is hypothesized to engage both of these targets. The following sections will deconstruct the molecular basis for each interaction.

Visualizing the Hemoglobin Degradation Pathway and Inhibition Sites

The following diagram illustrates the key steps in the parasite's digestive vacuole and the putative points of inhibition by this compound.

Caption: Hypothetical binding mode of this compound in the Plasmepsin II active site.

Experimental Workflow: From Virtual Screen to Cellular Validation

The discovery of this compound as a putative plasmepsin inhibitor provides a blueprint for a modern structure-based drug discovery campaign. The causality behind this workflow is to use computationally inexpensive methods to triage massive chemical libraries, followed by progressively more complex and physiologically relevant assays to validate the hits.

Caption: A typical workflow for the discovery and validation of plasmepsin inhibitors.

Part 4: Synthesis and Future Directions

The evidence strongly suggests that this compound's antimalarial activity stems from its ability to simultaneously disrupt two distinct but essential parasite processes.

-

Interaction with Hematin: This is a high-affinity interaction with the growing crystal surface, physically obstructing the parasite's primary detoxification pathway. This mechanism is shared with other successful quinoline-class antimalarials.

-

Interaction with Plasmepsin: Computational studies, which successfully identified known ligands, predict a stable, micromolar-affinity binding mode in the active site of Plasmepsin II. [10][11]This interaction would inhibit the initial, critical step of hemoglobin degradation.

While the clinical use of this compound itself is limited, its molecular framework and dual-target mechanism provide invaluable insights for the development of next-generation antimalarials. Future research should focus on designing compounds that retain this dual-action capability while engineering out the liabilities responsible for cardiotoxicity. By leveraging the detailed structural and mechanistic understanding of this compound's interactions with both hematin and plasmepsin, medicinal chemists can pursue a rational design strategy to create safer and more potent therapies to combat drug-resistant malaria.

References

- Amber Lifesciences. (2025).

- PubChem. (n.d.). This compound.

- Taylor & Francis. (n.d.). This compound – Knowledge and References.

- Gundupalli, S. G., et al. (2017). Antimalarials inhibit hematin crystallization by unique drug–surface site interactions. Proceedings of the National Academy of Sciences, 114(24), E4738-E4746. [Link]

- Chen, S., et al. (2015). Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. Proceedings of the National Academy of Sciences, 112(18), 5651-5656. [Link]

- Chen, S., et al. (2015). Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. PubMed. [Link]

- Friedman, R., & Caflisch, A. (2009). Discovery of Plasmepsin Inhibitors by Fragment-Based Docking and Consensus Scoring. ChemMedChem, 4(8), 1317-1326.

- Wikipedia. (n.d.). This compound. [Link]

- Aberg, A., et al. (2015). Structures of plasmepsin II from Plasmodium falciparum in complex with two hydroxyethylamine-based inhibitors.

- U.S. Food and Drug Administration. (2002). HALFAN (this compound hydrochloride) Tablets. [Link]

- Wikipedia. (n.d.). Plasmepsin. [Link]

- Friedman, R., & Caflisch, A. (2009). Discovery of Plasmepsin Inhibitors by Fragment-Based Docking and Consensus Scoring. SciSpace. [Link]

- Goldberg, D. E. (2005). Hemoglobin metabolism in the malaria parasite Plasmodium falciparum. ProQuest. [Link]

- Silva, A. M., et al. (1996). Structure and inhibition of plasmepsin II, a hemoglobin-degrading enzyme from Plasmodium falciparum. Proceedings of the National Academy of Sciences, 93(19), 10034-10039. [Link]

- Egan, T. J. (2008). Hemoglobin degradation.

- Buller, R., et al. (2017). Antimalarials inhibit hematin crystallization by unique drug–surface site interactions. PubMed Central. [Link]

- Edfeldt, F., et al. (2011). Plasmepsin Inhibitory Activity and Structure-Guided Optimization of a Potent Hydroxyethylamine-Based Antimalarial Hit. Journal of Medicinal Chemistry, 54(15), 5467-5477. [Link]

- Sigal, G. B., et al. (2014). Identification of b-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity. CORE. [Link]

Sources

- 1. amberlife.in [amberlife.in]

- 2. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Complex nature of malaria parasite hemoglobin degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Antimalarials inhibit hematin crystallization by unique drug–surface site interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasmepsin - Wikipedia [en.wikipedia.org]

- 8. Hemoglobin metabolism in the malaria parasite Plasmodium falciparum - ProQuest [proquest.com]

- 9. Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Perspectives into Plasmepsins Structure—Function Relationship: Implications to Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

The Phenanthrene Methanols: A Developmental History of Halofantrine

An In-depth Technical Guide on the Discovery and Development of a Potent Antimalarial Agent

Foreword

The story of Halofantrine is a compelling narrative in the annals of medicinal chemistry and tropical medicine. It is a story of military exigency, dedicated scientific pursuit, and the unforeseen complexities of pharmacology that ultimately led to both triumph and caution. This guide delves into the early discovery and development of this compound, tracing its origins from a military-led drug discovery program to its deployment as a potent weapon against multi-drug resistant malaria, and the subsequent discovery of its significant cardiotoxicity. For researchers, scientists, and drug development professionals, this history offers invaluable lessons in the intricate dance of efficacy, safety, and the enduring challenge of infectious diseases.

Genesis: The U.S. Army's War on Drug-Resistant Malaria

The mid-20th century witnessed a troubling surge in chloroquine-resistant Plasmodium falciparum malaria, particularly in Southeast Asia. This posed a significant threat to U.S. military personnel stationed in the region, creating an urgent need for novel antimalarial agents. In response, the Walter Reed Army Institute of Research (WRAIR) spearheaded an ambitious drug development program, a concerted effort to identify and develop new chemical entities with activity against these resistant strains.[1][2] This program, which began in the 1960s, would become the crucible for the development of several important antimalarials, including mefloquine and, the subject of this guide, this compound.[1][2]

The strategic impetus was clear: to develop a backup drug to mefloquine for the treatment of chloroquine-resistant malaria.[1] The scientific approach centered on the exploration of various chemical scaffolds, with a significant focus on a class of compounds known as phenanthrene methanols. This chemical class, which includes the naturally occurring antimalarial quinine, showed early promise.[3][4]

From Bench to Lead Compound: The Synthesis and Screening of this compound

The development of this compound, designated WR 171669, was a collaborative effort between WRAIR and SRI International that spanned from 1965 to 1975.[3][5] The core chemical strategy involved the synthesis of a series of 9-phenanthrenemethanol analogs.[6][7] The rationale was to modify the quinoline moiety of quinine-type compounds with other aromatic groups to enhance antimalarial activity and overcome resistance mechanisms.[1]

The synthesis of this compound, 3-(Dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]-1-propanol, involved a multi-step process. A key step in a later-developed method, for example, involves the condensation of 1,3-dichloro-6-trifluoromethyl-9-phenanthryl ketene sodium with N,N-di-n-butyl methylene ammonium iodide to form a Mannich base, which is then reduced to the final product.[8]

Experimental Workflow: Antimalarial Screening

The WRAIR drug discovery program employed a rigorous screening cascade to identify promising compounds. While the specific, detailed protocols of the 1960s and 70s are not fully available in the public domain, a generalized workflow can be reconstructed based on standard practices of the era.

Caption: Generalized Antimalarial Drug Discovery Workflow.

Pilot studies of 16 selected 9-phenanthrenemethanols in owl monkeys infected with P. falciparum demonstrated that all were more active than the reference compound, WR-33,063.[6] WR-171669 (this compound) was ranked sixth in this series and was selected for further study in human volunteers.[6]

Mechanism of Action: An Unfolding Mystery

Despite its progression through development, the precise mechanism of action of this compound has remained elusive, a common trait among the quinoline and structurally related antimalarials.[3][9] The leading hypothesis posits a mechanism similar to that of chloroquine and quinine.[10] This involves the inhibition of hemozoin formation. The malaria parasite digests hemoglobin within its food vacuole, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. This compound is thought to form a complex with hematin (ferriprotoporphyrin IX), preventing its polymerization and leading to a buildup of the toxic heme, which ultimately kills the parasite.[3][10] Crystallographic studies have shown that this compound can indeed bind to hematin in vitro.[3]

An alternative, or perhaps complementary, mechanism involves the binding of this compound to plasmepsin, a hemoglobin-degrading enzyme unique to the malaria parasite.[3]

Caption: Proposed Mechanism of Action of this compound.

Clinical Development: A Journey of Efficacy and Emerging Concerns

The first human trials of this compound commenced in 1988.[11][12] Clinical trials subsequently confirmed its efficacy against both P. falciparum and P. vivax infections, including chloroquine-resistant strains, in various global regions.[9]

Key Clinical Trial Data

| Trial Location | Population | Key Findings | Reference |

| Thailand | 120 patients with falciparum malaria | Different dosing regimens were tested, with a high cure rate observed. No overt cardiac issues were reported in this particular study. | [13] |

| Colombia | 120 semi-immune adult males with falciparum malaria | A 75% cure rate was achieved with a regimen of three 500 mg doses. Mild gastrointestinal side effects were noted. A mean prolongation of the QTc interval was observed. | [14][15] |

| Malawi | Not specified | Clinical trials demonstrated efficacy. | [16] |

These and other trials led to the marketing of this compound in 1984 by Smith Kline and French under the brand name Halfan.[17][18] It was subsequently approved by the U.S. Food and Drug Administration (FDA) in 1992.[5][11]

The Achilles' Heel: Cardiotoxicity and Withdrawal

Despite its efficacy, a critical safety issue emerged post-marketing that would ultimately lead to the downfall of this compound. Reports began to surface of serious cardiotoxicity, specifically a significant prolongation of the QT interval on the electrocardiogram.[3][19] This QT prolongation can lead to a life-threatening cardiac arrhythmia known as torsades de pointes and sudden death.[17][20]

The first reported death associated with this compound cardiotoxicity occurred in 1993.[21] Subsequent investigations revealed that the drug stereoselectively blocks the delayed rectifier potassium channel in cardiac myocytes, an action similar to Class III antiarrhythmic drugs.[19]

A crucial factor exacerbating this cardiotoxicity was the drug's erratic absorption and a significant food effect.[3][17] Taking this compound with fatty food was found to dramatically increase its bioavailability, leading to dangerously high plasma concentrations and an increased risk of cardiac events.[10][22] This variable pharmacokinetic profile made safe and effective dosing challenging.[17][18]

Due to these safety concerns, the use of this compound was severely restricted, and it was eventually withdrawn from the market in many countries.[17][18] The World Health Organization (WHO) has never recommended this compound for the treatment of malaria.[23]

Legacy and Lessons Learned

The story of this compound serves as a critical case study in drug development. It highlights the following key takeaways for scientists and researchers:

-

The Enduring Value of Broad Screening Programs: The WRAIR's systematic approach to screening diverse chemical libraries was instrumental in identifying a novel class of antimalarials.

-

The Evolving Understanding of Safety: Post-marketing surveillance is crucial for identifying rare but serious adverse effects that may not be apparent in pre-approval clinical trials.

-

The Importance of Pharmacokinetics: The significant food effect on this compound's bioavailability underscores the critical role of understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

The Risk-Benefit Calculus: The ultimate decision to withdraw this compound demonstrates the delicate balance that must be struck between a drug's efficacy and its safety profile.

While this compound's clinical utility was short-lived, the research that went into its development has had a lasting impact. It expanded our understanding of the phenanthrene methanol class of antimalarials and provided valuable insights into the challenges of developing drugs for resource-limited settings. The lessons learned from the this compound story continue to inform the development of safer and more effective antimalarial therapies today.

References

- Current time information in Washington, DC, US. Google.

- This compound - Wikipedia. Wikipedia.

- This compound | C26H30Cl2F3NO | CID 37393 - PubChem. National Institutes of Health.

- Role of US Military Research Programs in the Development of US Food and Drug Administration–Approved Antimalarial Drugs. ResearchGate.

- This compound: Uses, Mechanism of Action, Side Effects & Current Status. Amber Lifesciences.

- This compound: Uses, Dosage, Side Effects and More | MIMS Philippines. MIMS.

- Clinical trial of this compound with modified doses for treatment of malaria in the hospital for tropical diseases. PubMed.

- This compound – Knowledge and References. Taylor & Francis.

- This compound - Charles Darwin University. Charles Darwin University.

- This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall.

- Role of US Military Research Programs in the Development of US Food and Drug Administration–Approved Antimalarial Drugs. Oxford Academic.

- Antimalarial Activities of Various 9-Phenanthrenemethanols with Special Attention to WR-122455 and WR-171669. National Institutes of Health.

- Malaria treatment: this compound. SRI International.

- Walter Reed Army Institute of Research (WRAIR): Fifty Years of Achievements That Impact Science and Society. PMC - PubMed Central.

- A clinical trial with this compound on patients with falciparum malaria in Colombia. PMC - NIH.

- A clinical trial with this compound on patients with falciparum malaria in Colombia. PubMed.

- Drug Discovery and Development - Malaria. NCBI Bookshelf - NIH.

- Mechanism of cardiotoxicity of this compound. PubMed.

- CN100400501C - this compound preparing method. Google Patents.

- Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base. Malaria Journal.

- CLINICAL TRIALS WITH this compound HYDROCHLORIDE IN MALAWI. Scilit.

- Treatment of falciparum malaria from Vietnam with a phenanthrene methanol (WR 33063) and a quinoline methanol (WR 30090). PubMed.

- The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. PMC - PubMed Central.

- CLINICAL TRIAL OF this compound WITH MODIFIED DOSES FOR TREATMENT OF MALARIA IN THE HOSPITAL FOR TROPICAL DISEASES. Southeast Asian J Trop Med Public Health.

- The Synthesis of Phenanthrene-9-Methanol Analogs as Potential Antimalarial Agents. Defense Technical Information Center.

- The cardiotoxicity of antimalarials. World Health Organization (WHO).

- A phenanthrene methanol (WR 33063) for treatment of acute malaria. PubMed.

- Prophylactic activity of a phenanthrene methanol (WR 33063) and a quinoline methanol (WR 30090) in human malaria. PubMed.

- Walter Reed Army Institute of Research (WRAIR): Fifty Years of Achievements That Impact Science and Society. ResearchGate.

- Walter Reed Army Institute of Research (WRAIR). MHRP.

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Treatment of falciparum malaria from Vietnam with a phenanthrene methanol (WR 33063) and a quinoline methanol (WR 30090) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Malaria treatment: this compound - SRI [sri.com]

- 6. Antimalarial Activities of Various 9-Phenanthrenemethanols with Special Attention to WR-122,455 and WR-171,669 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. CN100400501C - this compound preparing method - Google Patents [patents.google.com]

- 9. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Walter Reed Army Institute of Research (WRAIR): Fifty Years of Achievements That Impact Science and Society - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical trial of this compound with modified doses for treatment of malaria in the hospital for tropical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A clinical trial with this compound on patients with falciparum malaria in Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A clinical trial with this compound on patients with falciparum malaria in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 19. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mims.com [mims.com]

- 23. cdn.who.int [cdn.who.int]

Halofantrine structure-activity relationship (SAR) studies

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Halofantrine

Introduction: The Double-Edged Sword of this compound

This compound is a synthetic phenanthrene methanol antimalarial agent developed during the post-World War II era at the Walter Reed Army Institute of Research.[1] As a blood schizonticide, it has demonstrated efficacy against erythrocytic stages of Plasmodium falciparum and Plasmodium vivax, including strains resistant to common drugs like chloroquine.[2][3][4] It belongs to the same class of aryl amino-alcohols as quinine and lumefantrine.[5][6] However, its clinical utility has been severely hampered by two significant liabilities: erratic oral bioavailability, which is heavily influenced by food intake, and, more critically, a dose-dependent cardiotoxicity manifesting as QT interval prolongation, which can lead to fatal arrhythmias like torsades de pointes.[7][8][9]

The mechanism of action for this compound is not definitively established but is thought to be multifactorial, similar to other quinoline-type drugs.[5] Proposed mechanisms include the formation of toxic complexes with hematin (ferriprotoporphyrin IX) that disrupt the parasite's detoxification pathway, inhibition of the hemoglobin-degrading enzyme plasmepsin, and interference with mitochondrial electron transport.[2][5][7] this compound is metabolized in the liver, primarily by CYP3A4, to its major active metabolite, N-desbutylthis compound, which is equipotent to the parent drug.[1]

These challenges of toxicity and unpredictable pharmacokinetics make this compound a compelling subject for structure-activity relationship (SAR) studies. The goal of such studies is to decouple the structural requirements for antimalarial efficacy from those responsible for cardiotoxicity, thereby guiding the design of safer and more effective analogs. This guide provides a detailed exploration of the this compound scaffold, the known relationships between its structure and biological activity, and the experimental workflows used to elucidate these relationships.

The this compound Pharmacophore: Deconstructing the Core Scaffold

The chemical structure of this compound, 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthrenyl]-1-propanol, reveals several key regions that are critical for its biological activity.[5][10] Understanding these components is fundamental to interpreting its SAR.

The core scaffold can be dissected into three primary regions:

-

The Phenanthrene Core: A rigid, polyaromatic system that serves as the molecular backbone. Its substituents at positions 1, 3, and 6 are crucial.

-

The Amino-Alcohol Linker: A propanol chain connecting the aromatic core to a terminal amine. The stereochemistry at the carbinol center is a critical determinant of activity and toxicity.

-

The Terminal Amine Group: A dibutylamino moiety that is basic and plays a role in drug accumulation and potential target interactions.

Caption: Key pharmacophoric regions of the this compound molecule.

Core Structure-Activity Relationships

SAR studies on this compound and related compounds aim to identify which molecular modifications enhance antimalarial potency while minimizing adverse effects.

The Phenanthrene Ring System

The substitutions on the phenanthrene core are vital for antimalarial activity.

-

Trifluoromethyl (CF₃) Group at C6: This strongly electron-withdrawing group is a common feature in antimalarials like mefloquine and is thought to be important for activity.[10] It significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and accumulate within the parasite's acidic food vacuole.

-

Chlorine (Cl) Atoms at C1 and C3: These halogen substituents also contribute to the overall lipophilicity and modulate the electronic distribution across the aromatic system.[10] SAR studies on related quinoline antimalarials have shown that the position and nature of halogen atoms can drastically alter potency.[11] For instance, moving from a methoxy to a chlorine substituent at an analogous position in a quinoline series resulted in a significant enhancement of antiplasmodial activity.[11] While specific studies on replacing the C1 and C3 chlorines of this compound are not widely published, it is understood that these groups are part of the optimal substitution pattern discovered during its development.

The Amino-Alcohol Side Chain

This linker is arguably the most critical region for modulating both efficacy and toxicity.

-

Stereochemistry: this compound is administered as a racemate (a 1:1 mixture of enantiomers).[1][6] However, its biological effects are stereospecific. X-ray crystallography has established that the more cardiotoxic (+)-enantiomer possesses the R configuration at the chiral carbinol center.[12] Conversely, the (-)-enantiomer has the S configuration.[12] This suggests a specific stereochemical interaction with both the parasite target and the human hERG potassium channel responsible for cardiotoxicity. This finding is paramount, as it implies that developing a single-enantiomer version, specifically the (-)-S isomer, could potentially yield a drug with a better therapeutic window.

-

The Amine Group: The nature of the alkyl substituents on the terminal nitrogen atom has a profound impact.

-

Metabolism: this compound's major metabolite, N-desbutylthis compound , is formed by the removal of one of the butyl chains.[1] Crucially, this metabolite is equipotent to the parent drug in its antimalarial activity.[1]

-

Toxicity: In-depth electrophysiological studies have revealed that the parent this compound molecule is a potent blocker of the delayed rectifier potassium channel (hERG), which prolongs the cardiac QT interval.[13] The N-desbutyl metabolite, however, has a minimal effect on the QT interval.[13] This is a landmark SAR finding: removing one N-butyl group retains antimalarial efficacy while dramatically reducing the cardiotoxic liability. This strongly suggests that the N-dibutyl moiety is a key structural feature responsible for hERG channel blockade.

-

SAR of Cardiotoxicity: Designing Safer Analogs

The primary driver for continued SAR on the this compound scaffold is the need to mitigate its cardiotoxicity. The accumulated evidence points to a clear strategy: modify the molecule to reduce its affinity for the hERG channel.

| Modification | Antimalarial Activity | Cardiotoxicity (QT Prolongation) | Rationale |

| Parent this compound (Racemate) | Potent | High | Baseline compound.[8] |

| (+)-(R)-Halofantrine | Active | Very High | The more cardiotoxic enantiomer.[12] |

| (-)-(S)-Halofantrine | Active | Lower | The less cardiotoxic enantiomer.[12] |

| N-desbutylthis compound | Potent (Equipotent to parent) | Minimal | Removal of one butyl group significantly reduces hERG affinity while maintaining anti-parasitic action.[1][13] |

This data provides a clear path forward for drug design. Future efforts should focus on synthesizing and testing analogs with modifications to the terminal amine that mimic the N-desbutyl structure. This could include replacing the dibutyl group with smaller alkyl chains, cyclic amines, or polar functional groups to disrupt the key hydrophobic interactions within the hERG channel pore that are likely responsible for the blockade.

Experimental Protocols for SAR Evaluation

A systematic SAR study requires robust and reproducible biological assays. The general workflow involves synthesizing a library of analogs, followed by a cascade of in vitro tests to determine their efficacy and toxicity.

Caption: General workflow for a structure-activity relationship (SAR) study.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the blood stages of P. falciparum by quantifying parasite DNA.[14][15]

Methodology:

-

Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of the test compounds (this compound analogs) and control drugs (e.g., chloroquine, artemisinin) in a suitable culture medium. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the parasites, typically <0.5%.[16]

-

Parasite Culture: Use a synchronized culture of P. falciparum (e.g., NF54 or Dd2 strains) at the ring stage. Adjust the culture to 2% parasitemia and 2% hematocrit in the complete medium.

-

Incubation: Add 100 µL of the parasite suspension to each well containing 100 µL of the diluted compound, resulting in a final hematocrit of 1% and parasitemia of 1%.[14] Include positive (parasites, no drug) and negative (uninfected red blood cells) controls. Incubate the plate for 72 hours at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[15][16]

-

Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. This buffer contains a detergent (e.g., Saponin, Triton-X 100) to lyse the red blood cells and release the parasites, and SYBR Green I dye which intercalates with parasite DNA.[15]

-

Fluorescence Measurement: Incubate the plate in the dark for 1-2 hours at room temperature.[14] Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Subtract background fluorescence (negative control) and normalize the data to the positive control (100% growth). Plot the percent inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[14]

Protocol 2: In Vitro Cytotoxicity Assay (MTT/Resazurin Method)

This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line (e.g., HEK293T, HepG2) to assess its general toxicity.[17][18][19]

Methodology:

-

Cell Seeding: Seed a human cell line into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to adhere.[14]

-

Compound Addition: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the wells. Include a vehicle control (medium + solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator (5% CO₂).[14]

-

Reagent Addition:

-

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. The mitochondrial reductases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[17]

-

For Resazurin Assay: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours. Living cells reduce the blue resazurin to the pink, fluorescent resorufin.[14]

-

-

Measurement:

-

MTT: Carefully remove the supernatant and add 100 µL of a solvent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.[17]

-

Resazurin: Measure fluorescence (excitation ~560 nm, emission ~590 nm).

-

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability versus the log of the compound concentration to determine the CC₅₀ value.

The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity of the compound for the malaria parasite over mammalian cells, which is a key goal in drug development.[14]

Conclusion and Future Directions

The structure-activity relationship of this compound presents a classic case study in medicinal chemistry, where a potent therapeutic agent is sidelined by a severe toxicity issue. The key insights from decades of research are clear:

-

The N-dibutylamino moiety is a primary driver of the cardiotoxicity associated with hERG channel blockade.

-

The N-desbutyl metabolite retains full antimalarial potency with a significantly improved safety profile.

-

The cardiotoxicity is stereospecific, with the (+)-R-enantiomer being more toxic.

These findings provide a logical and compelling roadmap for the design of new-generation this compound analogs. Future research should prioritize the synthesis and evaluation of compounds where the terminal amine is modified to reduce hERG affinity. Exploring bioisosteric replacements for the dibutylamino group, such as incorporating polar groups or constrained cyclic systems, could disrupt the key interactions leading to toxicity. Furthermore, enantiomerically pure synthesis of the (-)-S isomer and its derivatives is a promising strategy. By leveraging these SAR principles, it may yet be possible to resurrect the therapeutic potential of the phenanthrene methanol scaffold and develop a safe, effective, and potent antimalarial drug.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wikipedia. (n.d.). This compound.

- Amber Lifesciences. (2025). This compound: Uses, Mechanism of Action, Side Effects & Current Status.

- Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.

- MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More.

- SciELO. (2014). In vitro assessment for cytotoxicity screening of new antimalarial candidates.

- Bouchaud, O., et al. (2009). Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base. Malaria Journal.

- Wesche, D. L., et al. (2000). Mechanism of cardiotoxicity of this compound. Clinical Pharmacology & Therapeutics.

- Khattak, S., et al. (2003). Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs. British Journal of Pharmacology.

- Hyde, J. E. (2002). Mechanisms of drug resistance in malaria. Microbes and Infection.

- Le Bras, J., & Durand, R. (2003). The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum. Fundamental & Clinical Pharmacology.

- Taylor & Francis. (n.d.). This compound – Knowledge and References.

- Fidock, D. A., et al. (n.d.). Antimalarial efficacy screening: in vitro and in vivo protocols. Supplemental file.

- ResearchGate. (n.d.). Chemical structure of this compound.

- Oduola, A. M., et al. (1992). Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy.

- World Health Organization. (2017). The cardiotoxicity of antimalarials.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound.

- The Journal of Phytopharmacology. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia.

- Touze, J. E., et al. (1995). Cardiac complications of this compound: a prospective study of 20 patients. Transactions of the Royal Society of Tropical Medicine and Hygiene.

- ResearchGate. (2014). In vitro assessment for cytotoxicity screening of new antimalarial candidates.

- Wojtczak, A., et al. (1997). X-ray crystal structure of the antimalarial agent (-)-halofantrine hydrochloride supports stereospecificity for cardiotoxicity. Journal of Medicinal Chemistry.

- Pan American Health Organization. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates.

- Zidorn, C., et al. (2007). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy.

- Frontiers in Pharmacology. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review.

- BioMed Research International. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54.

- Karbwang, J., & Na Bangchang, K. (1994). Clinical pharmacokinetics of this compound. Clinical Pharmacokinetics.

- Bryson, H. M., & Goa, K. L. (1992). This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential. Drugs.

- Singh, K., et al. (2019). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry.

- Kumar, A., et al. (2018). Synthesis and antiplasmodial activity of purine-based C-nucleoside analogues. Organic & Biomolecular Chemistry.

- Kaur, M., et al. (2023). Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. Marine Drugs.

- National Academies Press (US). (1991). Drug Discovery and Development. In: Malaria: Obstacles and Opportunities.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. amberlife.in [amberlife.in]

- 3. pediatriconcall.com [pediatriconcall.com]

- 4. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.who.int [cdn.who.int]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystal structure of the antimalarial agent (-)-halofantrine hydrochloride supports stereospecificity for cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mmv.org [mmv.org]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

Pharmacological profile of Halofantrine and its metabolites

An In-Depth Technical Guide to the Pharmacological Profile of Halofantrine and its Metabolites

Foreword for the Research Professional

This compound, a phenanthrene methanol antimalarial, represents a compelling case study in drug development, embodying both potent efficacy against multidrug-resistant parasites and a significant, mechanism-based toxicity that has largely curtailed its clinical use. This guide moves beyond a surface-level summary to provide a deep, mechanistic understanding of this compound and its principal metabolite, N-desbutylthis compound. We will dissect its pharmacological profile not as a historical artifact, but as a source of critical insights for contemporary drug discovery, particularly in the realms of pharmacokinetics, drug metabolism, and cardiovascular safety assessment. For researchers and drug development professionals, the story of this compound is a crucial lesson in the complex interplay between a molecule's therapeutic action and its unforeseen interactions with human physiology.

Physicochemical and Structural Foundation

This compound is a synthetic, lipophilic arylaminoalcohol compound, structurally related to quinine and lumefantrine.[1] It is administered orally as a racemic mixture of its (+) and (-) enantiomers.[2] In vitro studies have shown no significant difference in the antimalarial activity between the two enantiomers.[2] However, its pharmacokinetics are stereoselective, with the (+)-enantiomer achieving higher plasma concentrations.[3] This stereoselectivity becomes critically important when considering its cardiotoxic effects.

Pharmacodynamics: Duality of Action

Antimalarial Mechanism of Action: An Unresolved Picture

The precise molecular mechanism by which this compound exerts its schizonticidal effect remains unknown, though several compelling hypotheses exist.[1] It is classified as a blood schizonticide, effective against the asexual erythrocytic stages of Plasmodium falciparum and Plasmodium vivax, including strains resistant to chloroquine.[4][5] It has no therapeutic activity against hepatic stages (hypnozoites) or mature gametocytes.[2]

The leading hypotheses for its mechanism of action include:

-

Interference with Heme Detoxification: Similar to quinoline-based antimalarials, this compound is thought to act within the parasite's acidic digestive vacuole. It may bind to hematin (ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion, preventing its polymerization into inert hemozoin crystals.[1][6][7] This leads to a buildup of free heme, which induces oxidative stress and damages parasite membranes, ultimately causing lysis.[6]

-

Enzyme Inhibition: this compound has been shown to bind to plasmepsin, a hemoglobin-degrading enzyme unique to malaria parasites, suggesting another potential target.[1]

-

Mitochondrial Disruption: Some evidence points towards interference with the parasite's mitochondrial electron transport chain, leading to metabolic collapse.[7]

The causality behind its efficacy against chloroquine-resistant strains is noteworthy. While chloroquine resistance is often associated with efflux from the digestive vacuole via the PfCRT transporter, this compound's chemical structure may allow it to bypass this mechanism, retaining its ability to accumulate and act on its target.

Cardiotoxic Mechanism of Action: A Well-Defined Hazard

In stark contrast to its antimalarial action, the mechanism of this compound's primary toxicity is well-elucidated. The most dangerous adverse effect is a dose-dependent prolongation of the QT interval on the electrocardiogram (ECG).[1][8] This effect is a direct result of this compound's high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[8][9]

The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), a critical component in phase 3 repolarization of the cardiac action potential.[10] By blocking this channel, this compound delays repolarization, extending the duration of the action potential and, consequently, the QT interval.[8][11] This creates an electrophysiological environment ripe for early afterdepolarizations, which can trigger life-threatening ventricular tachyarrhythmias, most notably Torsades de Pointes.[3]

This cardiotoxicity is stereoselective, with the (+)-halofantrine enantiomer exhibiting a more potent blocking effect on the hERG channel.[11] The significant risk of sudden cardiac death associated with this mechanism is the primary reason for the severe restrictions on its clinical use.[12][13]

Caption: Mechanism of this compound-Induced Cardiotoxicity.

Pharmacokinetic Profile: A Story of Variability and Risk

The pharmacokinetics of this compound are complex and marked by high inter-individual variability, which is a key contributor to its unpredictable safety profile.[2][14]

Absorption

Oral absorption of this compound is slow, erratic, and incomplete.[4] Peak plasma concentrations are typically reached between 3 and 7 hours after administration.[4] Critically, its bioavailability is dramatically increased when taken with or after food, particularly a high-fat meal.[1][2][4] This food effect is so pronounced that it can elevate plasma concentrations into the cardiotoxic range. For this reason, administration on an empty stomach is mandated to mitigate the risk of toxicity.[1][15] Paradoxically, in patients with acute malaria, bioavailability is often decreased compared to healthy individuals, complicating dosing.[2][14]

Distribution

Following absorption, this compound is moderately bound to plasma proteins (60-70%).[6] Its lipophilic nature suggests wide distribution into tissues.

Metabolism

This compound is extensively metabolized in the liver, primarily through N-dealkylation by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][3] The major metabolic product is N-desbutylthis compound , which is pharmacologically active.[2] This metabolite appears in the plasma soon after administration, though at lower concentrations than the parent drug.[2]

Caption: Workflow for the Peter's 4-Day Suppressive Test.

Protocol: Bioanalytical Quantification in Plasma via HPLC

This protocol is essential for pharmacokinetic studies, allowing for the precise measurement of the drug and its metabolite over time.

Causality: Accurate quantification is the bedrock of pharmacokinetics. This method validates drug exposure and allows for the correlation of plasma concentration with both efficacy and toxicity, which is paramount for a drug like this compound with a narrow therapeutic index.

Methodology:

-

Sample Preparation: To a plasma sample, add an internal standard (e.g., chlorprothixene) and a protein precipitation agent (e.g., acetonitrile). Vortex to mix and centrifuge to pellet the precipitated proteins. [16]2. Liquid-Liquid Extraction: Transfer the supernatant, basify with NaOH, and perform a liquid-liquid extraction using an organic solvent mixture (e.g., hexane-diethyl ether). [16]3. Evaporation & Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

Chromatographic Separation: Inject the reconstituted sample onto a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column. [16]5. Mobile Phase: Use an isocratic mobile phase, such as a mixture of methanol and a potassium phosphate buffer, to separate this compound, N-desbutylthis compound, and the internal standard. [16]6. Detection: Use a UV detector set to an appropriate wavelength to detect the separated compounds as they elute from the column.

-

Quantification: Construct a calibration curve using standards of known concentrations. Quantify the concentrations of this compound and its metabolite in the plasma samples by comparing their peak area ratios (relative to the internal standard) to the calibration curve.

Conclusion and Future Perspectives

The pharmacological profile of this compound is a study in contrasts. It is a potent antimalarial, effective against resistant parasites, yet its clinical utility is severely hampered by a dangerous, mechanism-based cardiotoxicity. The high variability in its oral absorption and the profound food effect create an unacceptably narrow therapeutic window, where efforts to ensure efficacy can easily lead to toxic plasma concentrations.

The key takeaway for drug development professionals is the critical importance of early and thorough cardiovascular safety profiling, especially for compounds that may interact with ion channels like hERG. Furthermore, the story of this compound highlights the potential value of investigating drug metabolites. N-desbutylthis compound, which retains the parent's efficacy but sheds much of its toxicity, stands as a compelling example of how a "safer" second-generation drug might be developed from a problematic, yet effective, chemical scaffold. While this compound itself has been relegated to a drug of last resort, the lessons learned from its complex profile continue to inform the development of safer and more effective medicines.

References

- Karbwang, J., & Na Bangchang, K. (1994). Clinical pharmacokinetics of this compound. Clinical Pharmacokinetics, 27(2), 104–119. [Link]

- MIMS Philippines. This compound: Uses, Dosage, Side Effects and More. [Link]

- Wikipedia. This compound. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 37393, this compound. [Link]

- Pediatric Oncall.

- Misra, A., & Sharma, M. (1993). Efficacy and safety of this compound in acute malaria. Journal of the Association of Physicians of India, 41(8), 507–508. [Link]

- Wesche, D. L., Schuster, B. G., Wang, W. X., & Woosley, R. L. (2000). Mechanism of cardiotoxicity of this compound. Clinical pharmacology and therapeutics, 67(5), 521–529. [Link]

- Amber Lifesciences. (2024, May 8).

- RxList. Halfan (this compound Hydrochloride Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

- Minicule. This compound: Uses, Dosage, Side Effects & Interactions. [Link]

- Mayo Clinic. This compound (Oral Route) - Side effects & dosage. [Link]

- Taylor & Francis. This compound – Knowledge and References. [Link]

- Drugs.com. This compound Interactions Checker. [Link]

- Fleckenstein, L., et al. (1993). Pharmacokinetics of an extended-dose this compound regimen in patients with malaria and in healthy volunteers. Clinical pharmacology and therapeutics, 53(1), 25–31. [Link]